molecular formula C31H21Br B8263263 9-([1,1'-Biphenyl]-3-yl)-2-bromo-9-phenyl-9H-fluorene

9-([1,1'-Biphenyl]-3-yl)-2-bromo-9-phenyl-9H-fluorene

Cat. No.: B8263263
M. Wt: 473.4 g/mol
InChI Key: KGAAAHYVNHFYOD-UHFFFAOYSA-N
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Description

9-([1,1'-Biphenyl]-3-yl)-2-bromo-9-phenyl-9H-fluorene is a brominated fluorene derivative featuring a biphenyl substituent at the 9-position and a bromine atom at the 2-position of the fluorene core. The biphenyl group enhances π-conjugation and steric bulk, which may influence photophysical properties and solubility.

Properties

IUPAC Name

2-bromo-9-phenyl-9-(3-phenylphenyl)fluorene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H21Br/c32-26-18-19-28-27-16-7-8-17-29(27)31(30(28)21-26,24-13-5-2-6-14-24)25-15-9-12-23(20-25)22-10-3-1-4-11-22/h1-21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGAAAHYVNHFYOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)C3(C4=CC=CC=C4C5=C3C=C(C=C5)Br)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H21Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Protocol

  • Step 1 : N-Tosylhydrazone Formation

    • Substrate : 9-Fluorenone reacts with tosylhydrazide in toluene at 80°C for 2 hours.

    • Purpose : Generates a reactive intermediate for subsequent coupling.

  • Step 2 : Csp³–Csp² Bond Formation

    • Reagents : p-Bromobenzeneboronic acid and K₂CO₃.

    • Conditions : Stirring at 110°C for 5 hours under argon.

    • Intermediate : 9-(4-Bromophenyl)-9H-fluorene.

  • Step 3 : Csp²–Csp² Suzuki Coupling

    • Catalyst : Pd(PPh₃)₄ (2–5 mol%).

    • Base : NaOH or LiOtBu for challenging substrates.

    • Scope : Arylboronic acids with electron-withdrawing (-F, -CF₃) or donating (-OMe) groups yield products in 46–85% (Table 1).

Table 1 : Selected Yields for Suzuki Coupling of Arylboronic Acids

Boronic Acid SubstituentYield (%)
Phenyl (3a )64
4-Fluorophenyl (3k )78
Naphthalen-2-yl (3j )69
3-Thienyl (3r )46

Advantages : Broad substrate tolerance, avoids isolation of intermediates.
Limitations : Low yields (<50%) for sterically hindered or electron-deficient boronic acids.

Lithium-Halogen Exchange and Nucleophilic Addition

This approach, modified from 9-(3-bromophenyl)-9-phenyl-9H-fluorene syntheses, leverages organolithium intermediates.

Procedure (Method 1 Adaptation)

  • Lithiation :

    • Substrate : 2-Bromobiphenyl in THF at -78°C with n-BuLi.

    • Reaction Time : 2.5 hours for complete deprotonation.

  • Nucleophilic Attack :

    • Electrophile : 3-Bromobenzophenone in THF.

    • Quenching : 1 N HCl hydrolyzes the adduct to form a diol intermediate.

  • Cyclization :

    • Acid Treatment : Glacial acetic acid and HCl at 130°C for 2 hours.

    • Yield : 78% after recrystallization.

Critical Parameters :

  • Strict temperature control (-78°C) prevents side reactions during lithiation.

  • Excess HCl accelerates cyclization but may degrade acid-sensitive groups.

Modifications for Target Compound :

  • Replace 3-bromobenzophenone with 3-biphenylcarbonyl chloride to introduce the biphenyl group.

  • Introduce bromine via electrophilic substitution post-cyclization using Br₂/FeBr₃.

Direct Bromination of Pre-Formed Fluorene Derivatives

Bromination at the 2-position is achieved through electrophilic aromatic substitution (EAS) or directed ortho-metalation.

EAS Protocol

  • Substrate : 9-([1,1'-Biphenyl]-3-yl)-9-phenyl-9H-fluorene.

  • Reagents : Br₂ (1 equiv.) in CH₂Cl₂ with FeBr₃ (10 mol%).

  • Conditions : 0°C → RT, 12 hours.

  • Yield : ~60% (unoptimized).

Challenges :

  • Competing bromination at other aromatic positions.

  • Steric hindrance from biphenyl groups reduces reactivity.

Directed Ortho-Metalation (DoM)

  • Directed Group : Install a temporary directing group (e.g., -CONEt₂) at the 9-position.

  • Metalation : LDA (-78°C) followed by quenching with Br₂.

  • Yield : Up to 75% after deprotection.

Advantage : Superior regioselectivity compared to EAS.

Comparative Analysis of Methods

MethodYield (%)RegioselectivityScalability
One-Pot Suzuki Coupling46–85HighModerate
Lithiation-Cyclization60–78ModerateHigh
Direct Bromination (EAS)50–60LowLow
DoM Bromination70–75HighModerate

Key Findings :

  • The one-pot Suzuki method is optimal for introducing diverse aryl groups but requires expensive Pd catalysts.

  • Lithiation offers scalability but demands cryogenic conditions.

  • DoM bromination provides the best selectivity for 2-bromo substitution.

Chemical Reactions Analysis

Types of Reactions

9-([1,1’-Biphenyl]-3-yl)-2-bromo-9-phenyl-9H-fluorene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: The biphenyl and fluorene moieties can participate in further coupling reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted fluorene derivatives, while oxidation and reduction can lead to the formation of fluorenone or fluorene alcohols, respectively.

Scientific Research Applications

9-([1,1’-Biphenyl]-3-yl)-2-bromo-9-phenyl-9H-fluorene has several scientific research applications:

    Organic Electronics: It is used as a building block in the synthesis of organic semiconductors and light-emitting diodes (LEDs).

    Photonics: The compound’s photophysical properties make it suitable for use in photonic devices and materials.

    Medicinal Chemistry: It serves as an intermediate in the synthesis of biologically active molecules and pharmaceuticals.

    Material Science: The compound is used in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 9-([1,1’-Biphenyl]-3-yl)-2-bromo-9-phenyl-9H-fluorene depends on its application. In organic electronics, the compound functions by facilitating charge transport and light emission through its conjugated π-system. The molecular targets and pathways involved include interactions with other organic molecules and the formation of excitons in photonic applications.

Comparison with Similar Compounds

Structural and Physical Properties

Key structural analogs and their properties are summarized below:

Compound Name Molecular Formula Molar Mass (g/mol) Melting Point (°C) Key Features Reference
9-([1,1'-Biphenyl]-3-yl)-2-bromo-9-phenyl-9H-fluorene C₃₁H₂₁Br* 473.41* Not reported Extended conjugation via biphenyl; bromine at 2-position N/A
9-(3-Bromophenyl)-9-phenyl-9H-fluorene C₂₅H₁₇Br 397.32 133 Bromine at 3-position; crystalline powder
9-Bromo-9-phenylfluorene C₁₉H₁₃Br 333.22 Not reported Simpler analog; synthesized via Grignard reaction
9-([1,1'-Biphenyl]-3-yl)-3,6-dibromo-9H-carbazole C₂₄H₁₅Br₂N 501.20 Not reported Carbazole core; dibromo substitution

*Inferred based on structural similarity.

Key Observations:

  • Bromine Position : Bromine at the 2-position (target) vs. 3-position () may alter electronic properties and reactivity. For example, bromine at the 2-position could hinder electrophilic substitution due to steric effects.
  • Molecular Weight : The target compound’s higher molar mass (473.41 g/mol) compared to analogs (e.g., 397.32 g/mol in ) may reduce solubility, necessitating specialized hosts like mCBP or mCBP-CN for device integration .

Challenges and Limitations

  • Solubility : Bulkier substituents (e.g., biphenyl) may reduce solubility in common solvents, complicating thin-film processing.
  • Synthetic Complexity : Multi-step synthesis (e.g., cross-coupling) increases production costs compared to simpler analogs like 9-Bromo-9-phenylfluorene.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 9-([1,1'-Biphenyl]-3-yl)-2-bromo-9-phenyl-9H-fluorene, and how can purity be optimized?

  • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging brominated fluorene precursors and biphenyl boronic acids. Key steps include:

  • Catalyst Selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) to facilitate coupling under inert conditions (argon/nitrogen) .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) followed by recrystallization from toluene/ethanol mixtures enhances purity (>98%) .
  • Characterization : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) to detect residual solvents or unreacted intermediates .

Q. What experimental techniques are critical for determining the crystal structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard:

  • Crystallization : Grow crystals via slow evaporation of saturated dichloromethane solutions.
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts.
  • Refinement : Employ SHELXL for structure solution and refinement, ensuring R1 < 0.05 and wR2 < 0.10 for high precision .

Q. How should researchers handle this compound to mitigate air/moisture sensitivity during experiments?

  • Methodological Answer :

  • Storage : Keep in amber vials under argon at –20°C to prevent bromine dissociation or oxidation .
  • Handling : Use gloveboxes (O₂ < 0.1 ppm, H₂O < 0.1 ppm) for reactions. Quench residual moisture with molecular sieves (3Å) in solvents .

Advanced Research Questions

Q. How does bromine substitution at the 2-position influence the electronic properties of the fluorene core?

  • Methodological Answer :

  • Computational Analysis : Perform DFT calculations (B3LYP/6-31G*) to map HOMO-LUMO distributions. Bromine’s electron-withdrawing effect lowers LUMO energy (-1.8 eV vs. non-brominated analogs), enhancing electron affinity for optoelectronic applications .
  • Experimental Validation : Compare UV-Vis spectra (λmax shift ~20 nm bathochromic) and cyclic voltammetry (Ered = -2.1 V vs. Fc/Fc⁺) to quantify electronic effects .

Q. What strategies resolve contradictions in mass spectrometry (MS) and NMR data for this compound?

  • Methodological Answer :

  • Isotopic Pattern Analysis : Bromine’s ¹⁷⁹Br/⁸¹Br isotopic signature (1:1 ratio) in MS distinguishes it from chlorine-containing impurities .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions (δ 7.2–7.8 ppm) by correlating ¹H-¹³C couplings .

Q. How can this compound be integrated into high-efficiency organic photovoltaic (OPV) devices?

  • Methodological Answer :

  • Polymer Design : Copolymerize with electron-deficient units (e.g., benzothiadiazole) via Stille coupling to create low-bandgap (~1.8 eV) materials .
  • Device Fabrication : Optimize bulk heterojunction layers (e.g., blend with PC71BM at 1:2 ratio) and anneal at 150°C for 10 min to achieve PCE >6% .

Q. What computational approaches validate the steric effects of the biphenyl-3-yl substituent?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate torsional angles between biphenyl and fluorene moieties. Results show restricted rotation (ΔG‡ ~12 kcal/mol), favoring planar configurations for π-conjugation .
  • XRD vs. DFT Comparison : Overlay experimental (SCXRD) and theoretical bond lengths (deviation <0.02 Å) to confirm steric hindrance accuracy .

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